molecular formula C17H16BrN3O2S B11833216 N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide

N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide

Cat. No.: B11833216
M. Wt: 406.3 g/mol
InChI Key: KISQWPVAMBUQKB-UHFFFAOYSA-N
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Description

N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide is a complex organic compound featuring a spirocyclic indole structure. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s unique structure, incorporating a bromine atom and a sulfonamide group, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods would likely involve optimizing these reactions for higher yields and purity, possibly using continuous flow techniques or advanced catalytic systems.

Chemical Reactions Analysis

N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide can undergo various chemical reactions:

Scientific Research Applications

N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide is not fully understood but is believed to involve interactions with biological targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The bromine atom and sulfonamide group may enhance binding affinity and specificity through additional interactions with the target molecules .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide stands out due to its unique spirocyclic structure and the presence of both bromine and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrN3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

2-(benzylsulfamoylimino)-5-bromospiro[1H-indole-3,1'-cyclopropane]

InChI

InChI=1S/C17H16BrN3O2S/c18-13-6-7-15-14(10-13)17(8-9-17)16(20-15)21-24(22,23)19-11-12-4-2-1-3-5-12/h1-7,10,19H,8-9,11H2,(H,20,21)

InChI Key

KISQWPVAMBUQKB-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3)Br)NC2=NS(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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